8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

Catalog No.
S13423128
CAS No.
924634-59-3
M.F
C21H18N2O3
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoli...

CAS Number

924634-59-3

Product Name

8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid

IUPAC Name

8-ethyl-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C21H18N2O3/c1-2-12-6-5-8-15-18(21(25)26)20(24)17(23-19(12)15)10-13-11-22-16-9-4-3-7-14(13)16/h3-9,11,22,24H,2,10H2,1H3,(H,25,26)

InChI Key

DLWNYTLQAVGLRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O

8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a complex organic compound characterized by its unique structure, which integrates a quinoline core with an indole moiety. The molecular formula for this compound is C21H18N2O3C_{21}H_{18}N_{2}O_{3}, and it has a molecular weight of approximately 346.4 g/mol. This compound features an ethyl group at the 8-position of the quinoline ring, a hydroxy group at the 3-position, and a carboxylic acid functional group at the 4-position, along with an indole ring connected through a methylene bridge at the 2-position of the quinoline structure.

  • Oxidation: The hydroxy group can be oxidized to form quinone derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Electrophilic substitution can occur, particularly on the aromatic rings, using halogens or nitrating agents under acidic conditions.

Research indicates that 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid exhibits significant biological activities. It has been investigated for:

  • Anticancer Properties: The compound shows potential in inhibiting various cancer cell lines.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways.
  • Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains .

The synthesis of 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions:

  • Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Quinoline Synthesis: The quinoline ring can be constructed using the Skraup synthesis, which involves aniline reacting with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
  • Coupling Reaction: The final step involves coupling the indole and quinoline moieties through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .

This compound has diverse applications across various fields:

  • Chemical Research: Serves as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigated as a biochemical probe due to its ability to interact with enzymes and receptors.
  • Pharmaceutical Development: Explored for potential therapeutic effects in treating cancer, inflammation, and infections .
  • Material Science: Used in developing new materials with specific electronic or optical properties.

Studies on interaction mechanisms reveal that 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid can bind to various biological targets:

  • Molecular Targets: It interacts with enzymes and receptors, modulating their activity.
  • Cell Signaling Pathways: The compound may interfere with pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Several compounds share structural similarities with 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid, including:

Compound NameStructureUnique Features
7-Ethyl-3-hydroxyquinoline-4-carboxylic acidSimilar core structureLacks indole moiety
5-Methylquinoline-4-carboxylic acidQuinoline coreDifferent alkyl substitution
2-HydroxyquinolineBasic quinoline structureNo carboxylic acid functionality

Uniqueness of 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid:
The incorporation of both the indole and quinoline rings in this compound provides unique properties that enhance its biological activity compared to simpler analogs. Its specific arrangement allows for diverse interactions with biological targets, making it a valuable candidate for further research in medicinal chemistry .

The IUPAC name 8-ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid systematically delineates its structure. The parent quinoline ring (C$$9$$H$$7$$N) is numbered such that the nitrogen atom occupies position 1. Substituents include:

  • An ethyl group (-CH$$2$$CH$$3$$) at position 8,
  • A hydroxy group (-OH) at position 3,
  • A carboxylic acid (-COOH) at position 4,
  • A (1H-indol-3-yl)methyl group (-CH$$2$$-C$$8$$H$$_6$$N) at position 2.

This arrangement creates a planar quinoline-indole system with potential for π-π stacking and hydrogen bonding, critical for interactions with biological targets. The molecular formula is C$${21}$$H$${18}$$N$$2$$O$$3$$, yielding a molecular weight of 346.4 g/mol.

Comparative Structural Analysis

FeatureQuinoline CoreIndole MoietyHybrid Advantage
AromaticityHigh (10 π-electrons)High (10 π-electrons)Enhanced planar stability
Functional Groups-COOH, -OH, -CH$$2$$CH$$3$$-NH in pyrrole ringMultisite reactivity
Bioactive PotentialAntimicrobial, anticancerSerotonin modulationSynergistic pharmacophores

The ethyl group at position 8 introduces steric bulk that may influence binding pocket interactions, while the indole’s NH group enables hydrogen bonding.

Historical Context in Heterocyclic Compound Research

Quinoline and indole derivatives have distinct historical trajectories. Quinoline, first isolated from coal tar in 1834, became a cornerstone of antimalarial therapy following the 19th-century synthesis of quinine analogs. Indole, identified in 1866, gained prominence for its role in tryptophan metabolism and neurotransmitter synthesis.

The convergence of these systems began in the mid-20th century with the advent of Friedländer and Pfitzinger syntheses, enabling fused quinoline-indole structures. Early hybrids focused on antitubercular and antiparasitic applications, but limited synthetic methods constrained structural diversity. Modern catalysis, particularly copper-mediated annulations (e.g., Cu(II)-catalyzed amination of quinoline N-oxides with o-alkynylanilines), has revolutionized access to such hybrids.

Significance of Quinoline-Indole Hybrid Architectures

Quinoline-indole hybrids exploit complementary pharmacophoric features:

  • Quinoline’s Role: The electron-deficient pyridine ring engages in charge-transfer interactions, while the planar structure intercalates DNA or inhibits enzymes like topoisomerases.
  • Indole’s Contribution: The pyrrole NH and aromatic system modulate serotonin receptors and kinase signaling.

Mechanistic Advantages of Hybridization

  • Dual-Target Engagement: Hybrids concurrently inhibit β-amyloid aggregation (via quinoline) and acetylcholinesterase (via indole), relevant to Alzheimer’s disease.
  • Improved Pharmacokinetics: The carboxylic acid group enhances solubility, countering quinoline’s hydrophobicity.

Recent studies demonstrate that such hybrids exhibit nanomolar affinity for kinase targets (e.g., EGFR, VEGFR) due to their ability to occupy both ATP-binding and allosteric pockets.

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

346.13174244 g/mol

Monoisotopic Mass

346.13174244 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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